molecular formula C13H9ClN2O B1351312 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one CAS No. 29176-54-3

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Cat. No. B1351312
CAS RN: 29176-54-3
M. Wt: 244.67 g/mol
InChI Key: YXXDYYVBJXXVFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one, also known as 9-chloro-1-methyl-1,10-phenanthroline or CMMP, is a chemical compound belonging to the phenanthroline family of heterocyclic compounds. It is a colourless solid that has been studied for its potential applications in various scientific fields. CMMP is a versatile compound that has been used in a wide range of research applications, such as organic synthesis, catalysis, materials science, and biochemistry.

Scientific Research Applications

Synthesis and Structural Assignments

A study by Krapcho et al. (2009) delves into the synthesis of sulfur-bridged bis-1,10-phenanthroline macrocycles using 9-chloro-1,1-phenanthroline-2(1H)-thione. This research showcases the compound's utility in creating complex organic structures with potential applications in materials science and catalysis Krapcho et al., 2009.

DNA Binding and Biological Activity

Brodie et al. (2004) investigated the biological activity of platinum(II) complexes containing methylated derivatives of 1,10-phenanthroline, demonstrating the compound's relevance in medicinal chemistry and its potential for developing new therapeutic agents Brodie et al., 2004.

Spin-crossover Complexes

Research by Naggert et al. (2015) on spin-crossover complexes involving functionalized 1,10-phenanthroline ligands highlights the compound's significance in the fabrication of smart materials that respond to external stimuli Naggert et al., 2015.

Redox-induced Structural Transformations

The study by Bernhard et al. (2002) on redox-induced reversible structural transformations in copper chelates based on phenanthroline derivatives emphasizes the compound's role in electrochemical applications and the development of switchable molecular devices Bernhard et al., 2002.

Ionic Liquid Crystals

Research by Cardinaels et al. (2011) on 1,10-phenanthrolinium ionic liquid crystals showcases the utility of phenanthroline derivatives in creating new materials with unique electro-optical properties, relevant for displays and sensor technology Cardinaels et al., 2011.

properties

IUPAC Name

9-chloro-1-methyl-1,10-phenanthrolin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9ClN2O/c1-16-11(17)7-5-9-3-2-8-4-6-10(14)15-12(8)13(9)16/h2-7H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXXDYYVBJXXVFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)C=CC2=C1C3=C(C=C2)C=CC(=N3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9ClN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385865
Record name 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.67 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

CAS RN

29176-54-3
Record name 9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385865
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-CHLORO-1-METHYL-1,10-PHENANTHROLIN-2(1H)-ONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a stirred aqueous solution of potassium ferricyanide (22.1 g; 673 mmol) (200 mL) in an ice bath, compound (4) (6.17 g; 26.9 mmol) and an aqueous sodium hydroxide (16.14 g; 404 mmol) (110 mL) were alternately added over 20 minutes. The resulting reaction mixture was stirred in an ice bath, and further stirred at room temperature for 3.5 hours. Crude crystals which precipitated out were separated by filtration and dried, and then dissolved in methanol, and subsequently subjected to an activated carbon treatment. Then, a filtrate was concentrated under reduced pressure to give 4.26 g (yield: 72% from compound (3)) of the title compound (5).
Name
compound ( 4 )
Quantity
6.17 g
Type
reactant
Reaction Step One
Quantity
110 mL
Type
reactant
Reaction Step One
Quantity
200 mL
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Reactant of Route 2
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Reactant of Route 3
Reactant of Route 3
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Reactant of Route 4
Reactant of Route 4
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Reactant of Route 5
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one
Reactant of Route 6
9-Chloro-1-methyl-1,10-phenanthrolin-2(1H)-one

Citations

For This Compound
2
Citations
L He, PC Jurs, C Kreatsoulas, LL Custer… - Chemical research in …, 2005 - ACS Publications
Quinolone and quinoline are known to be liver carcinogens in rodents, and a number of their derivatives have been shown to exhibit mutagenicity in the Ames test, using Salmonella …
Number of citations: 25 pubs.acs.org
M Yamada, M Kimura, M Nishizawa… - Bulletin of the …, 1991 - journal.csj.jp
The electronic spectra of three types of 1,10-phenanthroline derivatives having different π-conjugated systems, phenanthrolinedione, phenanthrolinone, and the parent phenanthroline, …
Number of citations: 10 www.journal.csj.jp

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.